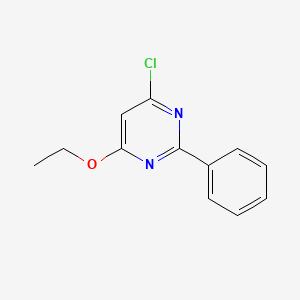
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone is a chemical compound known for its unique structure and properties. It is a derivative of naphthoquinone, which is a class of organic compounds with significant biological and chemical importance. The compound features a naphthoquinone core with a 3,7-dimethyl-2,6-octadienyl side chain, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone typically involves the reaction of 3-methyl-1,4-naphthoquinone with 3,7-dimethyl-2,6-octadienyl derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the naphthoquinone is alkylated with the dimethyl-octadienyl compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthoquinone core or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups attached to the naphthoquinone core or the side chain.
Scientific Research Applications
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases where quinone derivatives are effective.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone involves its interaction with various molecular targets and pathways. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where the compound can selectively induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3,7-Dimethyl-2,6-octadienyl)-1,4-naphthoquinone: Similar structure but with different substitution patterns.
3,7-Dimethyl-2,6-octadienyl acetate: A related compound with an acetate group instead of the naphthoquinone core.
Geranyl acetate: Another related compound with a similar side chain but different core structure.
Uniqueness
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone is unique due to its specific combination of the naphthoquinone core and the dimethyl-octadienyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1163-13-9 |
|---|---|
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C21H24O2/c1-14(2)8-7-9-15(3)12-13-17-16(4)20(22)18-10-5-6-11-19(18)21(17)23/h5-6,8,10-12H,7,9,13H2,1-4H3/b15-12+ |
InChI Key |
PTWSIIUEOFZCHW-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


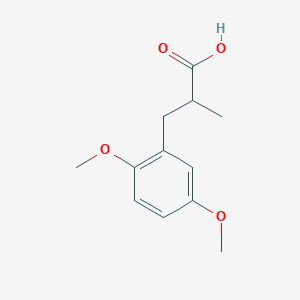
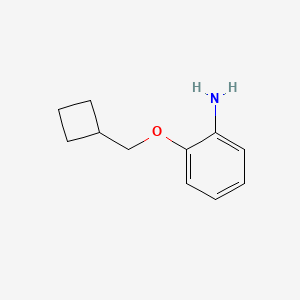
![(5Z)-2-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B15095139.png)

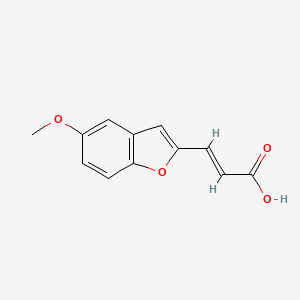
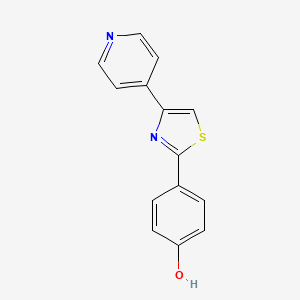
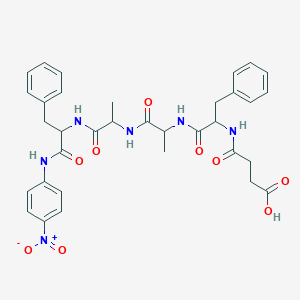
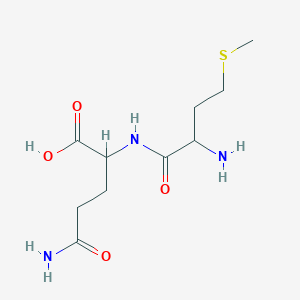
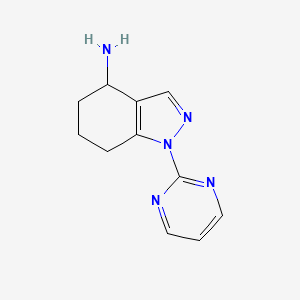

![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B15095210.png)
